molecular formula C15H22N6O5 B13913198 N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B13913198
M. Wt: 366.37 g/mol
InChI Key: LOSZXLFNDXRZQH-QKKNGTDUSA-N
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Description

N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a dimethylmethanimidamide group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and imidamide .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. These interactions are mediated by the compound’s functional groups, which facilitate binding and reactivity .

Properties

Molecular Formula

C15H22N6O5

Molecular Weight

366.37 g/mol

IUPAC Name

N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C15H22N6O5/c1-19(2)6-17-15-18-12-9(13(24)20(15)3)16-7-21(12)14-11(25-4)10(23)8(5-22)26-14/h6-8,10-11,14,22-23H,5H2,1-4H3/b17-6+/t8-,10-,11-,14-/m1/s1

InChI Key

LOSZXLFNDXRZQH-QKKNGTDUSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C1/N=C/N(C)C)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CN1C(=O)C2=C(N=C1N=CN(C)C)N(C=N2)C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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